Boc-beta-Hoasp(Obzl)-OH
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Overview
Description
Boc-beta-Hoasp(Obzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337,37 g/mole. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Protein Function Probes
A study by Englund, Gopi, and Appella (2004) highlights an efficient and cost-effective synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, which begins from N(alpha)-Boc-Asp(OBn)-OH. This synthesis employs a Curtius rearrangement for beta-nitrogen establishment, underlining the compound's role in probing protein functions through selective amino acid modification and protection strategies (Englund, Gopi, & Appella, 2004).
Mixed Anhydride Coupling Reactions
Prasad, Iqbal, and Urry (2009) discuss the utility of 1-hydroxybenzotriazole in enhancing the yield of desired peptides through mixed anhydride coupling reactions, showcasing the suppression of urethane by-product formation. This emphasizes the compound's significance in peptide synthesis, demonstrating its efficiency in coupling reactions (Prasad, Iqbal, & Urry, 2009).
Solubility and Conformation of Protected Homooligopeptides
Narita, Doi, Kudo, and Terauchi (1986) provide IR spectroscopic conformational analyses indicating that Boc–Glyn–OBzl and Boc–(β-Ala)n–OBzl exhibit beta-sheet structures in higher oligomers, affecting solubility in polar solvents. This research contributes to understanding the solubility properties and conformational behaviors of protected homooligopeptides in the solid state, useful in designing peptides with desired structural characteristics and solubility profiles (Narita et al., 1986).
Mechanism of Action
Target of Action
This compound is a derivative of glutamic acid, which plays a crucial role in various biochemical processes, including protein synthesis and neurotransmission .
Mode of Action
As a glutamic acid derivative, it may interact with glutamate receptors or participate in glutamate-related biochemical processes .
Biochemical Pathways
Glutamic acid, the parent compound, is involved in numerous biochemical pathways, including the citric acid cycle and the synthesis of other amino acids .
Pharmacokinetics
The compound is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . This solubility profile may influence its absorption and distribution within the body.
Result of Action
As a derivative of glutamic acid, it may potentially influence processes such as protein synthesis and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and activity .
It’s important to note that this compound is used as a pharmaceutical intermediate , suggesting its role in the synthesis of more complex compounds.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-14(19)20)10-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJSSKTLCNWRJ-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)CC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)CC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254101-10-5 |
Source
|
Record name | Boc-L-beta-Homoaspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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